REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7](=[N:13][O:14][CH3:15])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.C(Cl)Cl.[C:19](Cl)([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.Cl.C(N(CC)CC)C>CO.O.C(N(CC)CC)C>[C:19]([NH:1][C:2]1[S:3][CH:4]=[C:5]([C:7](=[N:13][O:14][CH3:15])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1)([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([C:32]1[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1)[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:3.4|
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Name
|
|
Quantity
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3.41 kg
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Type
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reactant
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Smiles
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NC=1SC=C(N1)C(C(=O)OCC)=NOC
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Name
|
|
Quantity
|
17 L
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
2.275 L
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
4.55 kg
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
8.4 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.8 L
|
Type
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solvent
|
Smiles
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O
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Type
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CUSTOM
|
Details
|
with stirring under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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crystallized
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Type
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WASH
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Details
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the mixture was washed with 10.2 liters of iced 0.5N hydrochloric acid and twice with 10.2 liters of iced demineralized water
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Type
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EXTRACTION
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Details
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the wash waters were extracted with 1.7 liters of methylene chloride
|
Type
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CUSTOM
|
Details
|
The combined organic extracts were dried
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Type
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FILTRATION
|
Details
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filtered
|
Type
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WASH
|
Details
|
the filter was washed with 1.7 liters of methylene chloride
|
Type
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CUSTOM
|
Details
|
The filtrates were evaporated to dryness under reduced pressure below 50° C.
|
Type
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CUSTOM
|
Details
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to obtain 8.425 kg of raw product
|
Type
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STIRRING
|
Details
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the solution was stirred for an hour at 20°-25° C.
|
Type
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CUSTOM
|
Details
|
crystallization
|
Type
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STIRRING
|
Details
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The mixture was stirred for another hour
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
was dried at 40° C.
|
Name
|
ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate
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Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)NC=1SC=C(N1)C(C(=O)OCC)=NOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |